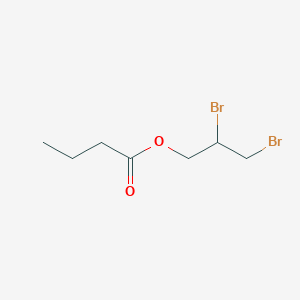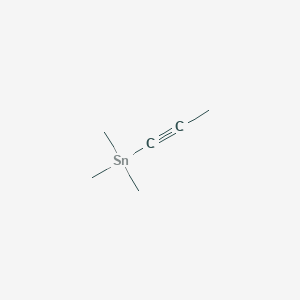
Stannane, trimethyl-1-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, trimethyl-1-propynyl-: is an organotin compound with the chemical formula C6H12Sn . It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their versatility in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stannane, trimethyl-1-propynyl- can be synthesized through various methods. One common method involves the reaction of trimethyltin chloride with 1-propynyl lithium . The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of stannane, trimethyl-1-propynyl- may involve the use of organotin hydrides . These hydrides are prepared by reducing the corresponding chlorides with reducing agents such as lithium aluminium hydride or sodium borohydride . The process is scaled up to meet industrial demands, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Stannane, trimethyl-1-propynyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the trimethyl-1-propynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides , while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
Stannane, trimethyl-1-propynyl- has several applications in scientific research:
Biology: Organotin compounds, including stannane, trimethyl-1-propynyl-, are studied for their potential biological activities, such as and .
Medicine: Research is ongoing to explore the potential use of organotin compounds in due to their ability to interact with biological molecules.
Industry: It is used in the production of and as a stabilizer and catalyst.
Mécanisme D'action
The mechanism by which stannane, trimethyl-1-propynyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biological molecules, disrupting their normal function. This interaction can lead to the inhibition of enzymes and other proteins, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Tributylpropynylstannane (C15H30Sn): Similar in structure but with three butyl groups instead of three methyl groups.
Tetramethylstannane (C4H12Sn): Contains four methyl groups attached to tin.
Uniqueness: Stannane, trimethyl-1-propynyl- is unique due to its trimethyl-1-propynyl group , which imparts specific reactivity and properties. This makes it particularly useful in stannylation reactions and as a precursor for other organotin compounds.
Propriétés
Numéro CAS |
1692-19-9 |
|---|---|
Formule moléculaire |
C6H12Sn |
Poids moléculaire |
202.87 g/mol |
Nom IUPAC |
trimethyl(prop-1-ynyl)stannane |
InChI |
InChI=1S/C3H3.3CH3.Sn/c1-3-2;;;;/h1H3;3*1H3; |
Clé InChI |
NFXOZWNWOBZYNM-UHFFFAOYSA-N |
SMILES canonique |
CC#C[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



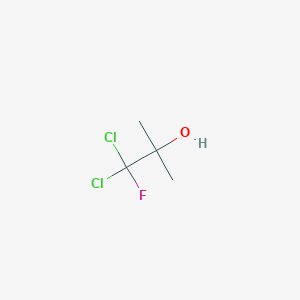

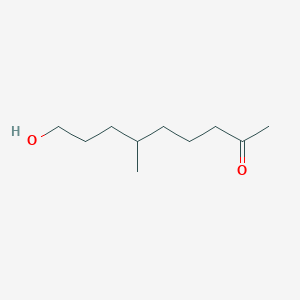
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)

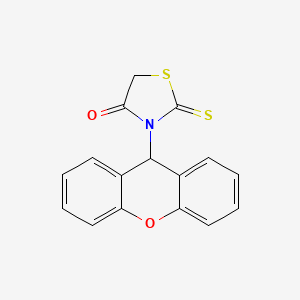
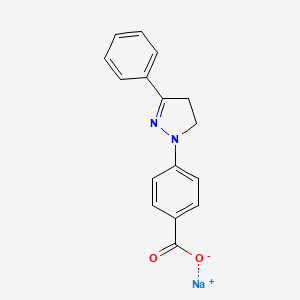
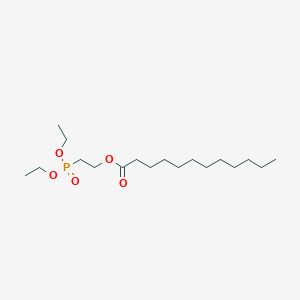

![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
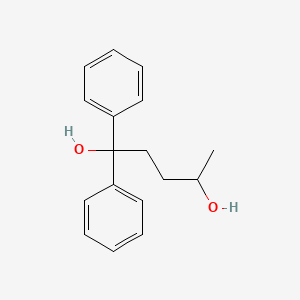
![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
